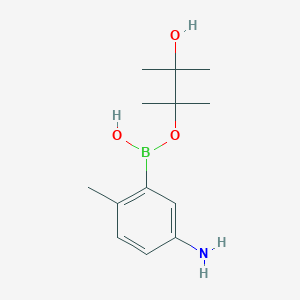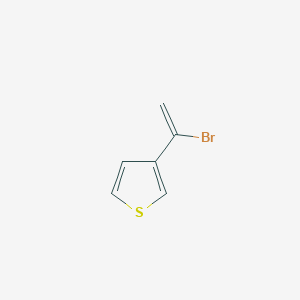
3-(1-Bromovinyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Bromovinyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromovinyl group attached to the thiophene ring. Thiophenes and their derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Bromovinyl)thiophene typically involves the bromination of vinylthiophene. One common method is the bromination of 3-vinylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions .
化学反応の分析
Types of Reactions: 3-(1-Bromovinyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Thiophene derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds or conjugated systems with extended π-electron systems.
科学的研究の応用
3-(1-Bromovinyl)thiophene has several applications in scientific research:
作用機序
The mechanism of action of 3-(1-Bromovinyl)thiophene depends on its application:
In Organic Electronics: The compound acts as a π-conjugated system that facilitates charge transport and light emission in electronic devices.
In Medicinal Chemistry: The biological activity of thiophene derivatives often involves interactions with specific enzymes or receptors, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
類似化合物との比較
3-Bromothiophene: Lacks the vinyl group but shares similar reactivity in substitution and coupling reactions.
3-Vinylthiophene: Lacks the bromine atom but can undergo similar polymerization and coupling reactions.
Uniqueness: 3-(1-Bromovinyl)thiophene is unique due to the presence of both a bromine atom and a vinyl group, which allows it to participate in a wider range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules and materials .
特性
分子式 |
C6H5BrS |
|---|---|
分子量 |
189.07 g/mol |
IUPAC名 |
3-(1-bromoethenyl)thiophene |
InChI |
InChI=1S/C6H5BrS/c1-5(7)6-2-3-8-4-6/h2-4H,1H2 |
InChIキー |
GWFKEPIPAPZOJA-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CSC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



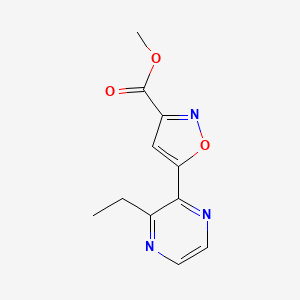
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)azetidine Hydrochloride](/img/structure/B13696961.png)
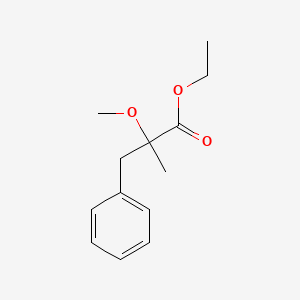
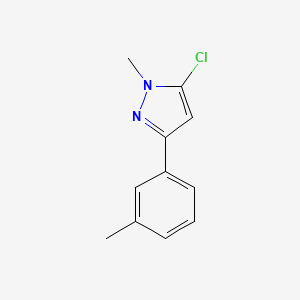
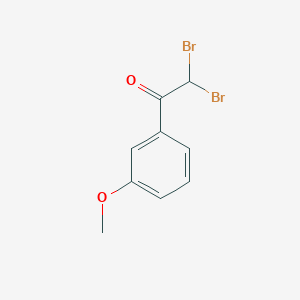
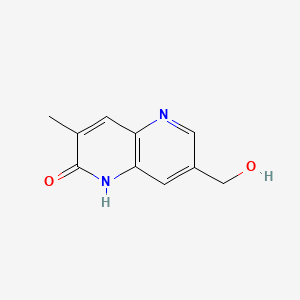
![4-Cbz-N-[2-(2-hydroxyethoxy)ethyl]butanamide](/img/structure/B13696991.png)
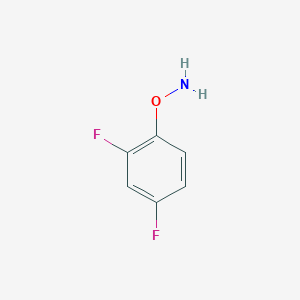
![tert-butyl 5-methyl-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13697009.png)


